N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-18-6-9-20(10-7-18)21-17-32-25(24(21)28-14-4-5-15-28)26(29)27-13-12-19-8-11-22(30-2)23(16-19)31-3/h4-11,14-17H,12-13H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWEOZYEPAGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O2S |
| Molecular Weight | 368.53 g/mol |
| Density | 1.079 g/cm³ |
| Boiling Point | 480.3 °C |
| Flash Point | 136 °C |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : Many derivatives of thiophene and pyrrole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Activity
A study conducted by Zheng et al. highlighted that similar compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-... | MCF-7 | 0.46 |
| N-(1-{1-[4-nitrophen]-3-phenyl... | HCT116 | 0.39 |
| N-(2-(4-methylpiperazin-1-yl)... | A375 | 4.2 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In vitro studies have shown that compounds with similar structural features can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential anti-inflammatory mechanism.
Case Study 1: In Vitro Cytotoxicity Assessment
A recent study assessed the cytotoxicity of this compound against several human cancer cell lines. The results demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, thus highlighting its therapeutic potential.
Case Study 2: Mechanistic Insights
Another study explored the mechanistic insights into how this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and induce mitochondrial dysfunction, leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with eight analogs from recent literature, focusing on core structures, substituents, and functional groups (Table 1).
Core Heterocycle Analysis
- Thiophene vs. Pyridine/Oxazole/Thiadiazole: The target compound’s thiophene core (C4H4S) provides distinct electronic properties compared to pyridine (e.g., 2-ethoxypyridine-3-carboxamide, ) or oxazole (e.g., 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide, ).
- Smaller rings : 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide uses an azetidine (4-membered ring), which may confer conformational rigidity but reduce metabolic stability compared to thiophene.
Functional Group Variations
- Carboxamide vs. Sulfonamide : The target’s carboxamide group contrasts with sulfonamide-containing analogs like N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide and N-[1-(2-chlorophenyl)ethyl]methanesulfonamide . Sulfonamides often exhibit stronger hydrogen-bonding capacity but higher acidity.
- Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound may improve blood-brain barrier penetration relative to 4-cyanophenoxypropanamide or 4-(4-methylpiperazin-1-yl)benzonitrile , which feature polar nitrile or piperazine groups.
Stereochemical and Conformational Differences
- Stereochemistry : Methyl (2S,4R)-1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate contains chiral centers, which are absent in the target compound. This difference could impact target selectivity and pharmacokinetics.
Data Table: Structural Comparison of Analogs
Research Implications and Limitations
While structural comparisons highlight key differences, empirical data on binding affinity, solubility, or metabolic stability are unavailable in the provided evidence. Further studies should:
- Evaluate the target compound’s activity against kinase or receptor targets.
- Compare pharmacokinetic profiles with sulfonamide analogs (e.g., ).
- Explore the impact of the pyrrole substituent on target engagement.
Q & A
Basic: What are the standard synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construct the thiophene core via cyclization of β-keto esters or thioglycolic acid derivatives with substituted aldehydes (e.g., 4-methylbenzaldehyde) under acidic conditions .
- Step 2: Introduce the 3-(1H-pyrrol-1-yl) substituent via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Step 3: Functionalize the 2-carboxamide group using coupling agents like EDCI/HOBt with N-[2-(3,4-dimethoxyphenyl)ethyl]amine .
Key Characterization: - Purity: Confirm via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Structural Validation: Use -NMR (δ 7.2–6.8 ppm for aromatic protons) and IR (amide I band at ~1650 cm) .
Basic: How is regioselectivity controlled during the introduction of the 3-(1H-pyrrol-1-yl) group on the thiophene ring?
Methodological Answer:
Regioselectivity is achieved through:
- Electronic Effects: Electron-rich thiophene positions (C-3) favor electrophilic substitution. Use directing groups (e.g., methyl at C-4) to stabilize intermediates .
- Catalytic Control: Pd(PPh)-mediated coupling with 1H-pyrrole-1-boronic acid ensures selective C-3 functionalization .
- Reaction Monitoring: Track progress via -NMR to confirm absence of regioisomers (e.g., C-5 substitution) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from:
- Purity Variability: Validate compound purity (>98%) via LC-MS and elemental analysis .
- Assay Conditions: Standardize assays (e.g., IC measurements) using controls like staurosporine for kinase inhibition studies .
- Structural Analogues: Compare activity with derivatives (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to identify pharmacophore contributions .
Example: Discrepancies in IC values (~10 μM vs. 50 μM) may stem from solvent effects (DMSO vs. aqueous buffer) .
Advanced: What experimental design strategies optimize the yield of the final coupling step?
Methodological Answer:
Use Design of Experiments (DoE) to optimize:
- Variables: Solvent (DMF vs. THF), temperature (25°C vs. 50°C), and coupling agent (EDCI vs. DCC) .
- Response Surface Analysis: Maximize yield (e.g., from 60% to 85%) by identifying ideal conditions (e.g., DMF at 40°C with EDCI) .
Data Table:
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Solvent | THF | DMF | DMF |
| Temperature | 25°C | 50°C | 40°C |
| Coupling Agent | DCC | EDCI | EDCI |
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to targets (e.g., kinases) with a grid box centered on the ATP-binding site .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds between carboxamide and kinase hinge region) .
Advanced: What analytical methods differentiate polymorphic forms of this compound?
Methodological Answer:
- PXRD: Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 15.8° for Form I vs. 11.2°, 17.3° for Form II) .
- DSC: Detect melting point variations (e.g., Form I: 180°C, Form II: 172°C) .
- Solid-State NMR: Use -CPMAS to distinguish hydrogen-bonding networks .
Advanced: How to investigate metabolic stability using isotopic labeling?
Methodological Answer:
- Deuterium Labeling: Synthesize deuterated analogs (e.g., at 4-methylphenyl) via Pd-catalyzed deuteration .
- LC-MS/MS Analysis: Track metabolic degradation in liver microsomes (e.g., t = 45 min for deuterated vs. 30 min for non-deuterated) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
